2-Amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one diHCl
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Overview
Description
“2-Amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one diHCl” is a compound that is related to pramipexole . Pramipexole is a pharmaceutical active agent known for its use in treating conditions like schizophrenia, Parkinson’s disease or Parkinsonism, and hypertension .
Synthesis Analysis
The synthesis of this compound involves the reaction of new compounds with an alkylamine in the presence of a reducing agent or hydrogen gas with a hydrogenation catalyst . A process for resolving or enriching (R,S) 2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole (pramipexole) into optical isomers uses a monovalent salt thereof, e.g., pramipexole monohydrochloride, as a substrate .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of new compounds with an alkylamine in the presence of a reducing agent or hydrogen gas with a hydrogenation catalyst . The monovalent salt is treated with an optically active acid, e.g., with L(+)-tartaric acid, to yield a diastereomeric mixed salt .Scientific Research Applications
Corrosion Inhibition
A study on benzothiazole derivatives revealed their significant corrosion inhibiting effect against steel in an HCl solution. These compounds, including variations of benzothiazole structures, provided higher inhibition efficiencies compared to previously reported inhibitors in the benzothiazole family. Their ability to adsorb onto surfaces through both physical and chemical means was highlighted, showcasing their potential in corrosion prevention technologies (Hu et al., 2016).
Antitumor Properties
Another avenue of research involves the synthesis and evaluation of fluorinated benzothiazoles for their potent cytotoxicity against certain human breast cancer cell lines, while exhibiting minimal activity against nonmalignant cells. This study underscores the therapeutic potential of benzothiazole derivatives as selective antitumor agents, particularly highlighting their effectiveness and specificity in cancer treatment (Hutchinson et al., 2001).
Anticonvulsant Activity
Benzothiazole derivatives have also been explored for their anticonvulsant properties. The synthesis of new benzothiazole-based compounds and their evaluation for anticonvulsant activities demonstrated some promising potencies. This suggests potential applications of these compounds in the development of novel anticonvulsant medications (Gineinah, 2001).
Pharmacological Evaluation
In pharmacological research, novel benzothiazole derivatives have been synthesized and assessed for analgesic and anti-inflammatory activities. Some compounds exhibited moderate effectiveness, indicating their potential in pain management and inflammation reduction strategies (Bannimath et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Based on the properties of similar compounds, it could potentially influence various cellular processes .
properties
IUPAC Name |
2-amino-6-(propylamino)-5,6-dihydro-4H-1,3-benzothiazol-7-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.2ClH/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7;;/h6,12H,2-5H2,1H3,(H2,11,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNBBHOOMDHESD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1=O)SC(=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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